1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole
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Overview
Description
4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and a nitro-substituted triazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions One common method includes the initial formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitrilesThe nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Iron powder, catalytic hydrogenation.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The triazole ring can also bind to metal ions, influencing enzymatic activities and disrupting biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole derivative with similar structural features but lacking the ethyl and nitro groups.
4-(Methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one: Another compound with a methylsulfanyl group but different core structure and biological activities.
Uniqueness
4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the nitro group enhances its potential as an antimicrobial agent, while the triazole ring provides versatility in chemical synthesis and coordination chemistry.
Properties
Molecular Formula |
C8H11N7O2S |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-ethyl-3-methylsulfanyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C8H11N7O2S/c1-3-14-6(10-11-8(14)18-2)4-13-5-9-7(12-13)15(16)17/h5H,3-4H2,1-2H3 |
InChI Key |
QIWRVHVNXLOACE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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